[2-(4-Methoxyphenyl)-3-methylquinolin-4-yl](3-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHOXYPHENYL)-3-METHYL-4-(3-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxyphenyl group, a methyl group, and a methylpiperidine carbonyl group attached to the quinoline core, making it a unique structure with potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-3-METHYL-4-(3-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an aluminum chloride catalyst.
Attachment of the Methyl Group: The methyl group can be added through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Incorporation of the Methylpiperidine Carbonyl Group: The final step involves the acylation of the quinoline derivative with 3-methylpiperidine-1-carbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline core, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(4-METHOXYPHENYL)-3-METHYL-4-(3-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-3-METHYL-4-(3-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-(4-METHOXYPHENYL)-3-METHYLQUINOLINE: Lacks the methylpiperidine carbonyl group.
4-(3-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE: Lacks the methoxyphenyl and methyl groups.
2-(4-METHOXYPHENYL)QUINOLINE: Lacks the methyl and methylpiperidine carbonyl groups.
Uniqueness
2-(4-METHOXYPHENYL)-3-METHYL-4-(3-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE is unique due to the presence of all three functional groups: methoxyphenyl, methyl, and methylpiperidine carbonyl. This combination of groups contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H26N2O2 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-3-methylquinolin-4-yl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C24H26N2O2/c1-16-7-6-14-26(15-16)24(27)22-17(2)23(18-10-12-19(28-3)13-11-18)25-21-9-5-4-8-20(21)22/h4-5,8-13,16H,6-7,14-15H2,1-3H3 |
InChI Key |
OUULYIMFGANQEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.